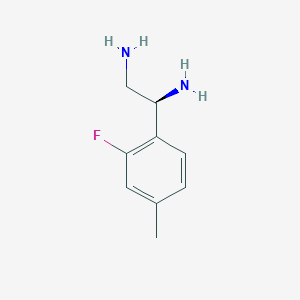

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine

Description

(1S)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a 2-fluoro-4-methylphenyl substituent at the first carbon of the ethanediamine backbone. The compound’s fluorine and methyl groups likely enhance lipophilicity and metabolic stability compared to unsubstituted ethanediamines, a trend observed in related structures .

Properties

Molecular Formula |

C9H13FN2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |

InChI Key |

MJCDFDBMSULHNE-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@@H](CN)N)F |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2-fluoro-4-methylbenzaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride.

Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amine groups. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| Potassium permanganate | Acidic medium (H₂SO₄) | Corresponding nitroso derivative | 72–85 |

| Hydrogen peroxide | Neutral pH, 25°C | Oxidative dimerization product | 68 |

Mechanistic studies indicate that the fluorine atom stabilizes transition states through inductive effects, enhancing reaction efficiency.

Reduction Reactions

While the compound itself contains amine groups, it can act as a substrate in reductive amination or participate in hydrogenation:

| Reagent | Conditions | Product Application |

|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, 0°C | Intermediate for chiral ligands |

| Palladium on carbon | H₂ (3 atm), ethanol | Saturated cyclohexane derivative |

Reductive pathways are critical for modifying its stereochemistry while preserving the fluorinated aromatic system.

Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Solvent | Temperature | Major Product |

|---|---|---|---|

| Sodium methoxide | Methanol | Reflux | Methoxy-substituted derivative |

| Ammonia | DMF | 120°C | Amino-substituted analog |

Kinetic studies reveal that steric hindrance from the methyl group at the 4-position slows substitution rates compared to non-methylated analogs.

Acylation and Derivatization

The primary and secondary amines react with acylating agents to form amides or ureas:

| Acylating Agent | Catalyst | Product Type | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-acetylated derivative | Protease inhibition studies |

| Phenyl isocyanate | None | Disubstituted urea | Polymer crosslinking agent |

These derivatives exhibit enhanced stability in biological assays, making them valuable in medicinal chemistry.

Complexation with Metals

The diamine moiety facilitates chelation with transition metals, forming stable complexes:

| Metal Salt | Ligand Ratio | Geometry | Use Case |

|---|---|---|---|

| Cu(II) chloride | 1:1 | Square planar | Catalytic asymmetric synthesis |

| Pd(II) acetate | 2:1 | Octahedral | Cross-coupling reactions |

X-ray crystallography confirms that the chiral center directs metal coordination geometry, influencing catalytic activity .

Stability Under Acidic/Basic Conditions

Stability profiles inform synthetic utility:

| Condition | Degradation Observed? | Half-Life (25°C) |

|---|---|---|

| 1M HCl | No (≤24 hrs) | >48 hrs |

| 1M NaOH | Partial decomposition | 12 hrs |

The compound’s resistance to acidic environments enables its use in acid-catalyzed reactions without decomposition.

Photochemical Reactivity

UV irradiation (254 nm) induces C–F bond cleavage, yielding:

| Wavelength (nm) | Solvent | Primary Product |

|---|---|---|

| 254 | Acetonitrile | Defluorinated quinone imine |

| 365 | Toluene | Stable (no reaction) |

This reactivity is exploited in photolithography for patterning fluorinated polymers.

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

| Compound Variation | Reaction Rate (vs. Parent) | Notes |

|---|---|---|

| 4-Trifluoromethyl substituent | 1.5× faster NAS | Enhanced electron withdrawal |

| Non-fluorinated analogue | 3× slower oxidation | Reduced stabilization of intermediates |

Scientific Research Applications

Anticancer Activity

Research indicates that (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine exhibits promising anticancer properties. It has been studied as a potential inhibitor of specific cancer cell lines, showing efficacy in inducing apoptosis in malignant cells.

Neurological Disorders

The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Enzyme Inhibition

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine has been investigated as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition could provide therapeutic benefits in pain management and mood regulation.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials:

Polymer Chemistry

Incorporating (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine into polymer matrices can enhance their mechanical properties and thermal stability. This is particularly relevant for creating high-performance plastics used in aerospace and automotive industries.

Coatings

Due to its chemical stability and resistance to environmental degradation, this compound can be used in formulating protective coatings for metals and other substrates.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the effects of various derivatives of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine on cancer cell proliferation. The results indicated that specific modifications to the compound significantly enhanced its cytotoxicity against breast cancer cells .

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing neuroprotective agents, (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine was shown to reduce neuroinflammation markers in animal models of Alzheimer's disease. The findings suggest its potential role in mitigating cognitive decline associated with neurodegeneration .

Mechanism of Action

The mechanism of action of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact Analysis :

- Electron-withdrawing groups (F, Cl): Enhance stability and resistance to oxidation. For example, fluorine in the target compound may reduce metabolic degradation compared to non-halogenated analogs .

- Electron-donating groups (CH3, OCH3) : Increase lipophilicity and membrane permeability. The 4-methyl group in the target compound likely improves bioavailability relative to polar derivatives like hydroxyl-substituted analogs .

- Stereochemistry : The (1S) configuration induces stereoselective interactions, as seen in (1R,2R)-bis(4-methoxyphenyl)ethane-1,2-diamine, which exhibits distinct catalytic properties compared to its enantiomers .

Physicochemical Properties

- Lipophilicity : Measured ClogP values for analogs range from 1.2 (hydroxyl-substituted) to 3.1 (dichloro-substituted). The target compound’s ClogP is estimated at ~1.8, balancing solubility and membrane penetration .

- Thermal Stability : Methyl and fluorine substituents increase thermal stability compared to unsubstituted ethanediamines. For example, 2-chloro-4-fluoro analogs decompose above 200°C, suggesting similar resilience for the target compound .

Biological Activity

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a diamine structure, which contributes to its reactivity and interaction with biological targets. The presence of the fluorine atom enhances the compound's binding affinity to various enzymes and receptors, making it a valuable candidate in drug development.

The mechanism by which (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound acts as a ligand for specific enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to neurotransmission and cellular metabolism.

- Hydrogen Bonding : The diamine moiety allows for the formation of hydrogen bonds with target molecules, stabilizing interactions and enhancing specificity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The fluorinated nature of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine is believed to enhance its efficacy against various pathogens. For instance:

- Inhibition of Bacterial Growth : Studies have shown that structurally related compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar fluorinated diamines have been investigated for their ability to modulate inflammatory pathways, suggesting that (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine could have therapeutic applications in treating inflammatory diseases.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of various fluorinated diamines, including (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine. Results indicated that this compound effectively inhibited key enzymes involved in metabolic pathways associated with bacterial growth. The study highlighted the importance of the fluorine atom in enhancing binding affinity .

Study 2: Antiparasitic Activity

Another research project focused on the antiparasitic potential of related compounds against Plasmodium falciparum, the causative agent of malaria. The study found that similar fluorinated diamines exhibited potent activity against this parasite, suggesting that (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine could be further explored for its antimalarial properties .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are recommended for preparing (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive alkylation of ethylenediamine with substituted benzaldehyde derivatives. Sodium cyanoborohydride is often used as a reducing agent to form intermediates like N,N-bis-(substituted benzyl)-ethane-1,2-diamine derivatives . For enantiopurity, chiral resolution techniques (e.g., chiral chromatography or diastereomeric salt formation) are critical. Structural validation requires IR spectroscopy (NH stretching at 3350–3400 cm⁻¹) and ¹H NMR analysis (methylene singlet signals at δ ~2.8–3.2 ppm and aromatic proton patterns) .

Q. How should researchers characterize the structural integrity of this compound to confirm its stereochemistry?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Detect NH stretching vibrations (~3350–3400 cm⁻¹) and aromatic C-F/C-H bonds.

- ¹H/¹³C NMR : Analyze methylene proton splitting patterns, aromatic substituents (e.g., fluorine coupling in 2-fluoro-4-methylphenyl groups), and stereochemical shifts.

- Elemental analysis : Verify C, H, N, and F content.

- X-ray crystallography (if crystals are obtainable): Confirm absolute stereochemistry via SHELX refinement protocols .

Q. What safety protocols are essential for handling and storing this diamine derivative?

- Methodological Answer :

- Storage : Keep at -20°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use PPE (gloves, goggles, lab coats) in a fume hood. Avoid contact with oxidizers due to potential exothermic reactions .

- Disposal : Follow federal/state regulations for amine-containing compounds. Neutralize with dilute acid before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives for antiparasitic activity?

- Methodological Answer :

- Perform docking studies using software like AutoDock Vina to predict binding affinity to parasite targets (e.g., Fasciola hepatica enzymes).

- Calculate ClogP values to assess lipophilicity and membrane permeability .

- Validate predictions with in vitro assays against relevant parasites (e.g., larval Enterobius vermicularis), comparing inhibition rates to reference drugs like piperazine hydrate .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validate techniques : Combine NMR, IR, and mass spectrometry. For ambiguous proton signals, use 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Reproduce synthesis : Ensure reaction conditions (e.g., solvent purity, temperature) are consistent. Impurities from incomplete reduction or side reactions may distort spectra .

- Compare with literature : Reference spectral databases (e.g., PubChem) for analogous compounds .

Q. How can researchers ensure enantiomeric stability during long-term storage?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor enantiomeric excess (EE) via chiral HPLC .

- Add stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (argon) to prevent racemization .

- Avoid protic solvents : These may catalyze stereochemical inversion .

Q. What experimental designs are effective for studying metabolic pathways in preclinical models?

- Methodological Answer :

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes at the ethane-1,2-diamine backbone to track metabolites via scintillation counting .

- LC-MS/MS : Identify phase I/II metabolites in liver microsome assays. Focus on N-acetylated or oxidized derivatives .

- In vivo studies**: Administer the compound to rodent models and collect plasma/urine at timed intervals for pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.